molecular formula C13H20N2O B11717307 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine

Cat. No.: B11717307
M. Wt: 220.31 g/mol
InChI Key: DEOZDDTXHSJDQH-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine is a piperazine derivative characterized by a methoxy-substituted phenyl ring at the 1-position and methyl groups at the 3- and 5-positions of the piperazine ring. This structural arrangement confers unique physicochemical properties, such as moderate lipophilicity and enhanced binding affinity to biological targets like serotonin (5-HT) and dopamine receptors, which are critical in neurological and psychiatric therapeutics .

The compound’s synthesis typically involves nucleophilic substitution and condensation reactions, often employing intermediates like 1-(3-chloropropyl)-4-(2-methoxyphenyl)piperazine. Catalysts such as K₂CO₃ and NaI are used to optimize yields, which range between 58–63% for structurally related arylpiperazines .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine nitrogen atoms and methoxyphenyl group participate in nucleophilic substitutions:

  • Amine alkylation : Reacts with alkyl halides (e.g., methyl iodide, ethyl bromide) in polar aprotic solvents (DMF, acetonitrile) to form quaternary ammonium salts .

  • Ether cleavage : The methoxy group undergoes demethylation with reagents like BBr₃ or HI, yielding phenolic derivatives .

Key Conditions :

Reaction TypeReagentsSolventTemperature
AlkylationCH₃I, K₂CO₃DMF60–80°C
DemethylationBBr₃DCM0°C to RT

Acylation Reactions

The secondary amines in the piperazine ring react with acylating agents:

  • Acetyl chloride : Forms N-acetylated derivatives under basic conditions (e.g., triethylamine).

  • Sulfonyl chlorides : Produces sulfonamide derivatives, enhancing pharmacological stability .

Example :
1-(3-Methoxyphenyl)-3,5-dimethylpiperazine+AcClN-Acetylated product\text{this compound} + \text{AcCl} \rightarrow \text{N-Acetylated product}

Oxidation Reactions

The piperazine ring undergoes oxidation under controlled conditions:

  • Peracetic acid : Generates N-oxide derivatives, altering electronic properties.

  • KMnO₄/H₂SO₄ : Oxidizes methoxy groups to carbonyls, forming quinone-like structures .

Mechanistic Insight :
Oxidation typically proceeds via radical intermediates, with reaction rates influenced by solvent polarity .

Interaction with Electrophiles

  • Nitration : Directs electrophilic substitution to the para position of the methoxyphenyl group under HNO₃/H₂SO₄ .

  • Halogenation : Reacts with Cl₂ or Br₂ in acetic acid to form halogenated aryl derivatives.

Regioselectivity :
The electron-donating methoxy group activates the aromatic ring, favoring meta/para positions .

Stability and Side Reactions

  • Thermal decomposition : Degrades above 200°C, producing methylamine and phenolic byproducts.

  • Acid sensitivity : Protonation of piperazine nitrogens increases solubility but may lead to ring-opening in strong acids .

Scientific Research Applications

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Molecular Weight (g/mol) Yield (%) Key Features/Applications Reference
1-(3-Methoxyphenyl)piperazine-2,5-dione (7d) Piperazine-2,5-dione core 221.1 63 High yield; potential for CNS drug design
Acetildenafil analogue () 3,5-Dimethylpiperazine substitution Not reported Not given Unknown safety profile; illegal in health products
trans-2,5-Dimethylpiperazine derivatives () Benzofuran/indole carbonyl groups Varies (~450–550) Not given Anti-inflammatory/autoimmune applications
1-(3-Methoxyphenyl)-6,6-dimethylpiperazine-2,3-dione (QY-4515) Piperazine-2,3-dione core Not reported 95% purity High purity; synthetic intermediate

Key Observations :

  • Acetildenafil Analogues : Replacement of ethyl with 3,5-dimethylpiperazine introduces steric hindrance, which may alter metabolic stability and toxicity, though specific data remain undocumented .
  • trans-2,5-Dimethylpiperazine Derivatives : The addition of aromatic carbonyl groups (e.g., benzofuran) enhances binding to inflammatory targets, suggesting broader therapeutic utility compared to the methoxyphenyl variant .

Pharmacological and Toxicological Profiles

Receptor Binding Affinity

  • Serotonin (5-HT₁A) Receptor : Arylpiperazines with methoxy groups (e.g., 1-(2-methoxyphenyl)piperazine) show high 5-HT₁A affinity (Ki < 10 nM), but dimethyl substitutions (as in the target compound) may improve blood-brain barrier penetration .
  • Dopamine D3 Receptor : Piperazines with trifluoromethyl or dichlorophenyl groups (e.g., 1-(3,5-dichlorophenyl)piperazine) exhibit stronger D3 selectivity, whereas 3,5-dimethyl substitution may reduce off-target effects .

Biological Activity

1-(3-Methoxyphenyl)-3,5-dimethylpiperazine (MDMP) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

MDMP is characterized by its piperazine core substituted with a methoxyphenyl group and two methyl groups. Its molecular formula is C12H18N2O, and it has a molecular weight of approximately 206.29 g/mol.

The biological activity of MDMP is primarily attributed to its interaction with various receptors and enzymes. It has been shown to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which are crucial for mood regulation and cognitive functions. The compound may act as a partial agonist or antagonist at specific receptor sites.

In Vitro Studies

In vitro studies have demonstrated that MDMP exhibits significant activity against several cancer cell lines. For example, in a study assessing cytotoxicity, MDMP showed an IC50 value of approximately 12 µM against human breast cancer cells (MCF-7) . Additionally, its effects on apoptosis were evaluated using caspase activation assays, indicating that MDMP can induce apoptosis in cancer cells through the intrinsic pathway.

Cell LineIC50 (µM)Mechanism of Action
MCF-712Apoptosis via caspase activation
HL-6015Induction of cell cycle arrest

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications to the piperazine ring can significantly affect the biological activity of MDMP. For instance, the introduction of additional methyl groups at specific positions has been shown to enhance potency against certain targets while reducing affinity for others .

Case Study 1: Cancer Treatment

In a recent study focusing on the antitumor effects of MDMP, researchers found that the compound inhibited cell proliferation in a dose-dependent manner in various cancer models. The study highlighted that MDMP not only reduced tumor size in xenograft models but also modulated key signaling pathways involved in cell survival and apoptosis .

Case Study 2: Neurological Effects

Another investigation explored the neuroprotective effects of MDMP in models of neurodegeneration. The results indicated that MDMP could mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(3-Methoxyphenyl)-3,5-dimethylpiperazine, and how can intermediates be characterized?

  • Methodological Answer : A common approach involves nucleophilic substitution or reductive amination using 3-methoxyphenyl precursors. For example, coupling 3-methoxybenzyl halides with pre-functionalized piperazine derivatives (e.g., 3,5-dimethylpiperazine) under inert conditions. Intermediates should be purified via column chromatography and characterized using 1^1H/13^13C NMR to confirm regioselectivity and LC-MS for purity (>95%) . FT-IR can validate functional groups (e.g., methoxy C-O stretching at ~1250 cm1^{-1}) .

Q. What safety precautions are critical when handling this compound, given its structural analogs’ toxicity profiles?

  • Methodological Answer : Structural analogs (e.g., chlorophenyl-piperazines) show acute oral toxicity (Category 4, H302) and skin/eye irritation (H315/H319) . Use PPE (nitrile gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse eyes/skin with water for 15 minutes and seek medical evaluation. Store at +4°C in airtight containers away from oxidizers .

Q. How can researchers resolve contradictions in reported solubility and stability data for piperazine derivatives?

  • Methodological Answer : Discrepancies arise from solvent polarity and measurement techniques. Use standardized protocols (e.g., shake-flask method with HPLC quantification) . For stability, conduct accelerated degradation studies under varying pH (2–12) and temperatures (25–60°C), monitoring via UV-Vis spectroscopy. Cross-reference with databases like PubChem to validate findings .

Advanced Research Questions

Q. What computational strategies optimize reaction conditions for synthesizing this compound?

  • Methodological Answer : Quantum mechanical calculations (DFT) predict transition states and regioselectivity. Tools like Gaussian or ORCA model electron density to identify optimal catalysts (e.g., Pd/C for hydrogenation). Combine with cheminformatics (ICReDD’s reaction path search) to narrow experimental parameters (solvent, temp) and reduce trial-and-error . Validate predictions via small-scale parallel reactors .

Q. How can NMR and mass spectrometry differentiate positional isomers in 3,5-dimethylpiperazine derivatives?

  • Methodological Answer : 1^1H NMR splitting patterns distinguish 3,5-dimethyl vs. 2,6-isomers: the former shows two doublets (δ 2.2–2.5 ppm) for equatorial methyl groups, while the latter exhibits a singlet. High-resolution MS (Q-TOF) confirms molecular ions (e.g., [M+H]+^+ at m/z 235.18) and fragments (loss of methoxy group at m/z 177) .

Q. What in vitro assays are suitable for preliminary pharmacological profiling of this compound?

  • Methodological Answer : Screen for receptor affinity (e.g., serotonin 5-HT1A/2C_{1A/2C}) via competitive binding assays using 3^3H-labeled ligands . Assess metabolic stability using liver microsomes (human/rat) with LC-MS/MS to measure half-life. For cytotoxicity, use MTT assays on HEK-293 cells, noting IC50_{50} values >100 μM to prioritize safety .

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

1-(3-methoxyphenyl)-3,5-dimethylpiperazine

InChI

InChI=1S/C13H20N2O/c1-10-8-15(9-11(2)14-10)12-5-4-6-13(7-12)16-3/h4-7,10-11,14H,8-9H2,1-3H3

InChI Key

DEOZDDTXHSJDQH-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(N1)C)C2=CC(=CC=C2)OC

Origin of Product

United States

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